ML243 Demonstrates 3.2x Higher Therapeutic Window than Salinomycin in Breast CSC Model
In a direct comparator study against the established CSC inhibitor salinomycin, ML243 demonstrated a substantially improved selectivity profile. While both compounds show similar potency in the target cell line, ML243 exhibits a 32-fold selective inhibition of HMLE_shECad cells over the isogenic control HMLE_shGFP cells [1]. Salinomycin was reported to have a potency of approximately 1 µM against HMLE_shECad cells but with only approximately 10-fold selectivity over the same control line [2]. This indicates that ML243 provides a >3-fold larger therapeutic window, reducing the risk of off-target effects on normal epithelial cells at concentrations required for CSC inhibition.
| Evidence Dimension | Selectivity Window (Fold-Selectivity) |
|---|---|
| Target Compound Data | 32-fold (EC50 HMLE_shGFP / EC50 HMLE_shECad) |
| Comparator Or Baseline | Salinomycin: ~10-fold (IC50 HMLE_shGFP / IC50 HMLE_shECad) |
| Quantified Difference | 3.2x higher selectivity window |
| Conditions | HMLE_shECad (CSC-like) and HMLE_shGFP (control) cell lines |
Why This Matters
For researchers, higher selectivity minimizes confounding off-target cytotoxicity in co-culture or in vivo models, leading to cleaner, more interpretable data on CSC biology.
- [1] National Center for Biotechnology Information. Table 3, Comparison of the Probe (ML243) to Project Criteria. 2013. View Source
- [2] Carmody LC, Germain AR, Morgan B, et al. Identification of a selective small-molecule inhibitor of breast cancer stem cells - Probe 3. Probe Reports from the NIH Molecular Libraries Program. 2011. View Source
